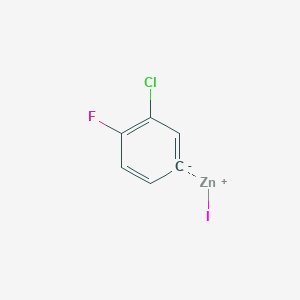
Ethyl 2-chloro-3,3,3-trifluoro-2-(propionylamino)propanoate
Übersicht
Beschreibung
Ethyl 2-chloro-3,3,3-trifluoro-2-(propionylamino)propanoate is a chemical compound with the molecular formula C8H11ClF3NO3 . It is also known by other names such as Ethyl 3,3,3-trifluoro-2-hydroxy-2-(propionylamino)propanoate and Ethyl 2-(2-chloroacetamido)-3,3,3-trifluorolactate .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 26 bonds, including 15 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 secondary amide (aliphatic) .Wirkmechanismus
Ethyl 2-chloro-3,3,3-trifluoro-2-(propionylamino)propanoate works by inhibiting the activity of enzymes that are essential for the survival of certain microorganisms. Specifically, it inhibits the activity of the enzyme reverse transcriptase, which is required for the replication of retroviruses such as HIV. By inhibiting this enzyme, this compound prevents the virus from replicating and spreading within the body.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to be metabolized by the liver, with the primary metabolite being 8-hydroxy this compound. This compound has also been shown to have a half-life of approximately 40 hours in the body, making it a long-acting drug. In terms of physiological effects, this compound has been shown to cause a number of side effects, including dizziness, headaches, and gastrointestinal disturbances.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 2-chloro-3,3,3-trifluoro-2-(propionylamino)propanoate for lab experiments is its broad-spectrum activity against a range of microorganisms. This makes it a useful tool for studying the mechanisms of action of different microorganisms and for developing new drugs. However, this compound also has a number of limitations that need to be taken into account. For example, it has been shown to be toxic to certain cell types, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions that could be pursued in the study of Ethyl 2-chloro-3,3,3-trifluoro-2-(propionylamino)propanoate. One area of research could be the development of new prodrugs based on the structure of this compound, with the aim of improving its activity and reducing its toxicity. Another area of research could be the study of the mechanisms of action of this compound in more detail, with the aim of identifying new targets for drug development. Finally, this compound could be studied in combination with other drugs, with the aim of developing new combination therapies for the treatment of infectious diseases and cancer.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-chloro-3,3,3-trifluoro-2-(propionylamino)propanoate has been widely used in scientific research due to its potential applications in the field of medicinal chemistry. It has been shown to possess antiviral, antibacterial, and antifungal properties, making it a promising candidate for the development of new drugs. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-chloro-3,3,3-trifluoro-2-(propanoylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF3NO3/c1-3-5(14)13-7(9,8(10,11)12)6(15)16-4-2/h3-4H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANLQRANUGPALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C(=O)OCC)(C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]propanoate](/img/structure/B3041501.png)
![{[Amino(imino)methyl]amino}[3,5-di(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane hydrate](/img/structure/B3041503.png)
![4-[4-(trifluoromethyl)phenyl]dihydro-2H-pyran-2,6(3H)-dione](/img/structure/B3041504.png)
![2-Bromo-1-(2'-fluoro[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B3041505.png)









